![molecular formula C18H16N6O B7496088 5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7496088.png)
5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide, also known as MTIP, is a small molecule that has been extensively studied in scientific research. MTIP is a potent and selective inhibitor of the serotonin 5-HT7 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system.
作用機序
5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide is a selective antagonist of the serotonin 5-HT7 receptor, which means it binds to the receptor and prevents it from being activated by serotonin. The 5-HT7 receptor is a G protein-coupled receptor that is coupled to the Gs protein, which activates the enzyme adenylate cyclase and increases the production of cyclic AMP (cAMP). By blocking the activation of the 5-HT7 receptor, 5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide reduces the levels of cAMP in the cell and alters the downstream signaling pathways.
Biochemical and Physiological Effects:
5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In vitro studies have demonstrated that 5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide reduces the production of pro-inflammatory cytokines and chemokines in immune cells, indicating its potential as an anti-inflammatory agent. In addition, 5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide has been shown to enhance the production of neurotrophic factors in the brain, which could promote neuronal survival and growth. In animal models, 5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide has been shown to improve cognitive function, reduce anxiety-like behavior, and attenuate pain and inflammation.
実験室実験の利点と制限
5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the 5-HT7 receptor, which allows for precise manipulation of the receptor signaling pathways. However, 5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide also has some limitations, such as its poor solubility in aqueous solutions and its potential for off-target effects at high concentrations.
将来の方向性
There are several potential future directions for research on 5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide. One area of interest is the development of more potent and selective analogs of 5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide that could be used for therapeutic purposes. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide on neuronal function and inflammation. Finally, the potential use of 5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide as a tool for studying the role of the 5-HT7 receptor in various physiological processes warrants further investigation.
合成法
5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide can be synthesized using a variety of methods, but the most common method involves the reaction of 5-methylindole-2-carboxylic acid with 3-methyl-4-(tetrazol-1-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N,N-dimethylformamide (DMF) and triethylamine to yield the final product, 5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide.
科学的研究の応用
5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. The serotonin 5-HT7 receptor is involved in a wide range of physiological processes, including mood regulation, cognition, and sleep-wake cycles. Therefore, 5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide has been investigated as a potential treatment for a variety of neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease. In addition, 5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammatory disorders.
特性
IUPAC Name |
5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-11-3-5-15-13(7-11)9-16(21-15)18(25)20-14-4-6-17(12(2)8-14)24-10-19-22-23-24/h3-10,21H,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZAMDMQOKFCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC(=C(C=C3)N4C=NN=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide](/img/structure/B7496014.png)
![1-[2-[(5-tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7496018.png)
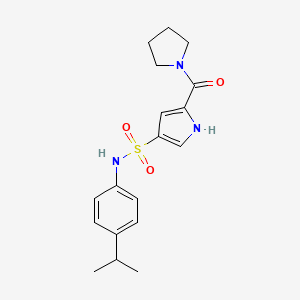
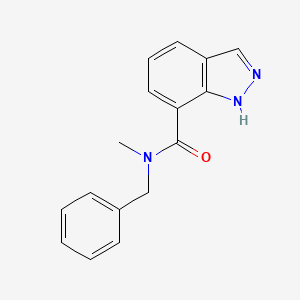
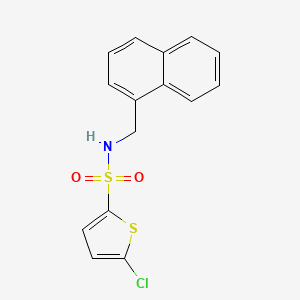
![N-[2-(dimethylamino)ethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B7496032.png)
![[2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7496052.png)
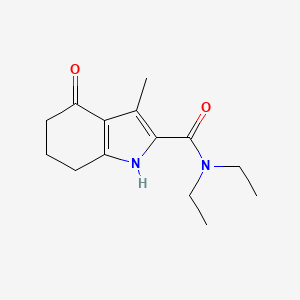
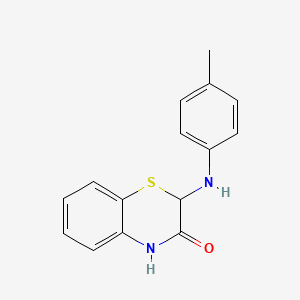
![Dimethyl 5-[(4-acetylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7496072.png)
![2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B7496073.png)
![4,5-dichloro-N-[3-(5-methyltetrazol-1-yl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7496079.png)

![Ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7496087.png)